molecular formula C25H26ClN3 B2918474 1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole CAS No. 344279-61-4

1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole

Cat. No. B2918474
M. Wt: 403.95
InChI Key: SQAKTEOIEMLOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C25H26ClN3 and its molecular weight is 403.95. The purity is usually 95%.
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Scientific Research Applications

Magnetic Materials and Antiferromagnetic Exchange

A study explored the role of hydrogen bonds in benzimidazole-based organic magnetic materials. The research focused on the synthesis and characterization of compounds including 5(6)-chloro-2-(N-tert-butyl-N-aminoxyl)benzimidazole and 5,6-dimethyl-2-(N-tert-butyl-N-aminoxyl)benzimidazole. These compounds exhibited dimeric antiferromagnetic exchange coupling, which is significant in understanding magnetic behavior in organic materials (Ferrer et al., 2001).

Anticancer and Antimicrobial Applications

In another research, benzimidazole derivatives were used to synthesize metallopharmaceutical agents with palladium, gold, and silver N-heterocyclic carbene complexes. These complexes showed potent anticancer activity against various human tumor cells and significant antimicrobial properties (Ray et al., 2007).

Synthesis of Pyrido[1,2-a]benzimidazoles

Research on the synthesis of pyrido[1,2-a]benzimidazoles highlighted their relevance in medicinal and materials chemistry. These compounds, like Rifaximin, possess significant solubility and DNA intercalation properties, making them interesting for various applications (Masters et al., 2011).

Green Chemistry and Pharmaceutical Applications

A study focused on the green metric evaluation of benzimidazole derivatives in the treatment of gastroesophageal reflux disease and other gastric acid-related diseases. The research emphasized environmentally friendly synthesis methods and waste reduction (Gilbile et al., 2017).

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-2-(2-chloropyridin-3-yl)-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3/c1-16-13-21-22(14-17(16)2)29(24(28-21)20-7-6-12-27-23(20)26)15-18-8-10-19(11-9-18)25(3,4)5/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAKTEOIEMLOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole

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